REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]2Cl.[NH2:16][C:17]1[C:18]([CH3:23])=[N:19][N:20]([CH3:22])[CH:21]=1.Cl.CN1C(C)(C)CCCC1(C)C>CC(N(C)C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]2[NH:16][C:17]1[C:18]([CH3:23])=[N:19][N:20]([CH3:22])[CH:21]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NN(C1)C)C
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.67 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCCC1(C)C)(C)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The RM was stirred at 50° C. for 4.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the RM was cooled down to rt
|
Type
|
CUSTOM
|
Details
|
quenched with H2O
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solid cake was washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
DISSOLUTION
|
Details
|
before being dissolved in EtOAc
|
Type
|
WASH
|
Details
|
The solution was washed with brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])NC=1C(=NN(C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |